molecular formula C5H5IN2 B2680803 5-Iodo-2-methylpyrimidine CAS No. 1447606-27-0

5-Iodo-2-methylpyrimidine

Cat. No.: B2680803
CAS No.: 1447606-27-0
M. Wt: 220.013
InChI Key: OXGGZGCUKUBTLA-UHFFFAOYSA-N
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Description

5-Iodo-2-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C5H5IN2. It is a derivative of pyrimidine, where an iodine atom is substituted at the 5th position and a methyl group at the 2nd position.

Mechanism of Action

Target of Action

It is known that iodinated pyrimidines, such as 5-iodo-2-methylpyrimidine, are readily incorporated into the dna of various microorganisms . This suggests that the compound’s primary targets could be the DNA of these organisms.

Mode of Action

It is suggested that the compound inhibits viral dna synthesis . . The compound’s interaction with its targets and the resulting changes need further investigation.

Biochemical Pathways

It is known that pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it can be inferred that this compound might affect these pathways and their downstream effects.

Result of Action

It is suggested that the compound’s action results in the inhibition of viral dna synthesis , which could potentially lead to the suppression of viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyrimidine typically involves the iodination of 2-methylpyrimidine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods: For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of 2-chloro-5-methylpyrimidine as a starting material, which undergoes a series of reactions including nitration, reduction, diazotization, and finally iodination to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5-iodo-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGGZGCUKUBTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-27-0
Record name 5-iodo-2-methylpyrimidine
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